molecular formula C14H23N5 B11738962 [(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11738962
M. Wt: 261.37 g/mol
InChI Key: REQNPDUHGWFNFO-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine: is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives. The reaction conditions often require:

    Solvents: Common solvents include ethanol, methanol, or dichloromethane.

    Catalysts: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are usually conducted at elevated temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Purification of pyrazole derivatives.

    Reaction Optimization: Fine-tuning reaction conditions for maximum yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole amines.

    Substitution: Formation of various alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various enzymes and receptors makes it a valuable tool for understanding biological processes.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals. Its unique properties make it suitable for applications in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include:

    Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine stands out due to its specific substitution pattern on the pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-4-18-13(5-7-16-18)9-15-10-14-6-8-17-19(14)11-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3

InChI Key

REQNPDUHGWFNFO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=NN2CC(C)C

Origin of Product

United States

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